molecular formula C16H20ClN3O B3005723 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 305372-76-3

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol

Cat. No.: B3005723
CAS No.: 305372-76-3
M. Wt: 305.81
InChI Key: WFYPLNKELDZOIN-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group at the 5th position, an ethylpiperazinylmethyl group at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-8-hydroxyquinoline.

    Substitution Reaction: The 5-chloro-8-hydroxyquinoline undergoes a nucleophilic substitution reaction with 4-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.

    Reduction: The chloro group at the 5th position can be reduced to form a hydrogen-substituted quinoline.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, are commonly used.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrogen-substituted quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of corrosion inhibitors and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It may inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol: Similar structure but with a methylpiperidinyl group instead of an ethylpiperazinyl group.

    5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol: Contains a phenylpiperazinyl group, offering different biological properties.

Uniqueness

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylpiperazinyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-2-19-6-8-20(9-7-19)11-12-10-14(17)13-4-3-5-18-15(13)16(12)21/h3-5,10,21H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYPLNKELDZOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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